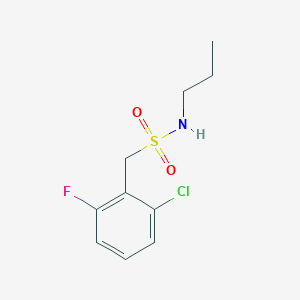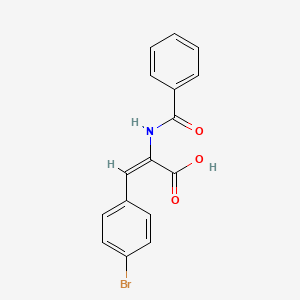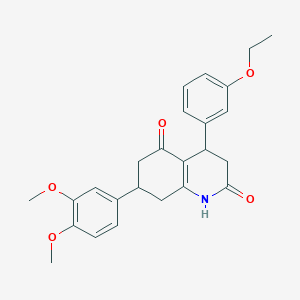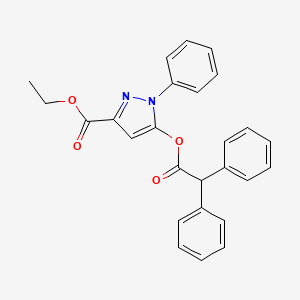
1-(2-chloro-6-fluorophenyl)-N-propylmethanesulfonamide
Overview
Description
1-(2-Chloro-6-fluorophenyl)-N-propylmethanesulfonamide is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a propylmethanesulfonamide group
Preparation Methods
The synthesis of 1-(2-chloro-6-fluorophenyl)-N-propylmethanesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline.
Sulfonamide Formation: The aniline derivative undergoes sulfonamide formation with methanesulfonyl chloride in the presence of a base such as triethylamine.
N-Alkylation: The resulting sulfonamide is then subjected to N-alkylation using propyl bromide under basic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-Chloro-6-fluorophenyl)-N-propylmethanesulfonamide can undergo various chemical reactions:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to yield the corresponding amine and sulfonic acid.
Common reagents for these reactions include sodium hydroxide for hydrolysis, and various nucleophiles such as sodium methoxide for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)-N-propylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-propylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity through halogen bonding, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(2-Chloro-6-fluorophenyl)-N-propylmethanesulfonamide can be compared with other similar compounds, such as:
1-(2-Chloro-6-fluorophenyl)-N-methylmethanesulfonamide: This compound has a methyl group instead of a propyl group, which can affect its binding affinity and pharmacokinetic properties.
1-(2-Chloro-6-fluorophenyl)-N-ethylmethanesulfonamide: The ethyl group provides different steric and electronic effects compared to the propyl group, influencing the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-propylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO2S/c1-2-6-13-16(14,15)7-8-9(11)4-3-5-10(8)12/h3-5,13H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAVKNOAFQJFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)CC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-chlorophenoxy)propanoyl]-4-methylpiperidine](/img/structure/B4636170.png)
![N-benzyl-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B4636176.png)
![2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4636184.png)
![5-(2,4-DICHLOROPHENYL)-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-3-ISOXAZOLECARBOXAMIDE](/img/structure/B4636203.png)

![methyl 2-{[({4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4636221.png)
methanone](/img/structure/B4636224.png)
methanone](/img/structure/B4636229.png)
![2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-methyl-N-phenylacetamide](/img/structure/B4636231.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromonaphthalene-1-carboxamide](/img/structure/B4636241.png)

![(E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE](/img/structure/B4636257.png)

![5-[2-(benzyloxy)benzylidene]-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B4636275.png)
